molecular formula C16H21NO6 B6309241 3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid CAS No. 2109149-99-5

3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid

Cat. No.: B6309241
CAS No.: 2109149-99-5
M. Wt: 323.34 g/mol
InChI Key: QAUSYBGOFHBEPI-UHFFFAOYSA-N
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Description

3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid is a complex organic compound that features a benzodioxole moiety, a tert-butoxycarbonyl (Boc) protecting group, and a propanoic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Boc Protecting Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling with Propanoic Acid: The final step involves coupling the benzodioxole derivative with propanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the propanoic acid group can form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    3-(benzo[d][1,3]dioxol-5-yl)-2-iodopropanoic acid: Similar structure but with an iodine atom, which can affect its reactivity and applications.

    1,3-Benzodioxole-5-propanoic acid, ethyl ester: An ester derivative that may have different solubility and reactivity profiles.

Uniqueness

3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid is unique due to the presence of the Boc protecting group, which allows for selective deprotection and further functionalization. This makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[1,3-benzodioxol-5-ylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(20)17(7-6-14(18)19)9-11-4-5-12-13(8-11)22-10-21-12/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUSYBGOFHBEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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